molecular formula C10H14 B101652 4,6-Decadiyne CAS No. 16387-71-6

4,6-Decadiyne

Cat. No.: B101652
CAS No.: 16387-71-6
M. Wt: 134.22 g/mol
InChI Key: LIWZSNTUMSGWTF-UHFFFAOYSA-N
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Description

4,6-Decadiyne is an organic compound with the molecular formula C10H14. It is a diacetylene, meaning it contains two triple bonds within its carbon chain. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and materials science.

Scientific Research Applications

4,6-Decadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Materials Science: this compound is used in the preparation of thin films and polymers. For example, poly this compound (PDA) is used in the fabrication of thin films with specific optical and electronic properties.

    Biology and Medicine: While specific biological applications are less documented, compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials.

Safety and Hazards

4,6-Decadiyne is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Decadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes. For example, the reaction between 1-bromo-4-pentyne and 1-bromo-5-pentyne in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of alkyne coupling and the use of palladium catalysts are likely employed. Industrial synthesis would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Decadiyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the conditions and reagents used.

    Reduction: Hydrogenation of this compound can yield alkenes or alkanes, depending on the extent of hydrogenation.

    Substitution: The triple bonds in this compound can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon or nickel are commonly used for hydrogenation.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Products can include diketones or carboxylic acids.

    Reduction: Products can range from partially hydrogenated alkenes to fully hydrogenated alkanes.

    Substitution: Halogenated derivatives of this compound are common products.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiyne: Another diacetylene with two triple bonds, but with a shorter carbon chain.

    Hexa-1,5-diyne: A diacetylene with a six-carbon chain and two triple bonds.

    Octa-1,7-diyne: A diacetylene with an eight-carbon chain and two triple bonds.

Uniqueness

4,6-Decadiyne is unique due to its specific carbon chain length and the position of its triple bonds. This structure imparts distinct reactivity and properties compared to other diacetylenes. Its longer carbon chain provides more flexibility and potential for functionalization, making it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

deca-4,6-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWZSNTUMSGWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC#CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167672
Record name 4,6-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16387-71-6
Record name 4,6-Decadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Decadiyne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of 4,6-decadiyne and where has it been found in nature?

A1: this compound is an organic compound characterized by a linear chain of ten carbon atoms containing two conjugated triple bonds between carbons 4-5 and 6-7. It serves as a structural basis for various derivatives. One naturally occurring derivative, (3S,8S)-4,6-decadiyne-1,3,8-triol, has been isolated from the hallucinogenic mushroom Gymnopilus spectabilis [, ].

Q2: Can you provide details on the absolute configuration and synthesis of the naturally occurring this compound-1,3,8-triol?

A2: The absolute configuration of this compound, isolated from Gymnopilus spectabilis, has been determined to be (3S,8S). This determination was achieved by comparing degradation products of the naturally isolated compound with those of synthetically produced versions [, , ]. Further research led to the first enantiocontrolled synthesis of (3S,8S)-(-)-4,6-decadiyne-1,3,8-triol [, ].

Q3: How does the structure of this compound derivatives influence their ability to undergo topochemical polymerization?

A3: The arrangement of this compound units within a crystal lattice is crucial for successful topochemical polymerization. Studies using analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne (THD) showed that subtle structural modifications significantly affect polymerization outcomes. For instance, 1,10-bis(diphenylamino)-4,6-decadiyne (6) exhibited limited polymerization compared to the highly reactive THD. This difference in reactivity was attributed to variations in their crystal packing arrangements, highlighting the importance of structural considerations in designing polymerizable diacetylenes [].

Q4: What unique optical properties are associated with polydiacetylenes, particularly those derived from this compound?

A4: Polydiacetylenes are known for their intense color changes linked to structural alterations. One study focusing on partially polymerized this compound-1,10-bis(propylurethane) revealed that these color shifts are associated with solid-phase transitions within the material. Furthermore, the temperature at which these color changes occur can be manipulated by combining different polydiacetylene derivatives, opening possibilities for applications in color-changing materials [].

Q5: Can you elaborate on the electronic properties and potential applications of poly-4,6-decadiyne-1,10-diol-bis(n-butoxycarbonyl-methylurethane) (PDA-3BCMU)?

A5: PDA-3BCMU is a polydiacetylene with intriguing electrical and optical characteristics. Studies have explored the relationship between its molecular weight and electrical conductivity, demonstrating a correlation between these properties []. Additionally, PDA-3BCMU has been investigated for its nonlinear optical properties. Research using planar waveguides of this polymer demonstrated degenerate four-wave mixing, a nonlinear optical process, highlighting its potential in optical switching and signal processing applications [].

Q6: What insights have been gained from studying the relaxation dynamics of photoexcitations in PDA-3BCMU?

A6: Femtosecond absorption and picosecond luminescence spectroscopies have been employed to investigate the behavior of photoexcitations in PDA-3BCMU. These studies revealed that photogenerated excitons rapidly relax to a self-trapped state, influenced by the bulky side chains of the polymer. Furthermore, the decay kinetics of these self-trapped excitons provided insights into the potential energy landscape governing their relaxation processes [].

Q7: Have any specific applications been explored for 1,10-bis(diphenylamino)-4,6-decadiyne beyond its use in polymerization studies?

A7: Yes, 1,10-bis(diphenylamino)-4,6-decadiyne has been investigated as an active component in radiochromic film dosimeters []. These dosimeters are used to measure radiation doses, and the inclusion of this specific diacetylene derivative may offer advantages in terms of sensitivity and response to radiation exposure.

Q8: How has the incorporation of iodine influenced the properties and potential applications of this compound-based materials?

A8: The introduction of iodine, specifically in the form of I- or I3- ions, into this compound amphiphiles has opened avenues for creating thin-film polarizers []. These modified amphiphiles form lyotropic liquid crystal phases, which, upon topochemical polymerization, yield films with anisotropic optical properties. The iodine-containing polydiacetylene films exhibit broadband polarization, absorbing light in a specific direction, making them attractive candidates for flexible display technologies.

Q9: What other functional groups have been incorporated into this compound amphiphiles, and what novel properties have emerged?

A9: Researchers have explored the incorporation of imidazolium groups into this compound amphiphiles, leading to the creation of stimuli-responsive "secret inks" []. These inks exhibit reversible color and transparency changes in response to external stimuli like temperature and polarized light. These properties stem from the self-assembly and topochemical polymerization behavior of the imidazolium-functionalized diacetylenes, making them promising candidates for applications in security inks, sensors, and displays.

Q10: Beyond Gymnopilus spectabilis, have any other natural sources of this compound derivatives been identified?

A10: Yes, this compound glycosides, such as 8Z-decaene-4,6-diyne-1-O-β-D-glucopyranoside and this compound-1-O-β-D-glucopyranoside, have been isolated from the flowers of Carthamus tinctorius (safflower) [, ]. These findings highlight the presence of this compound derivatives in diverse plant species and suggest a broader distribution in nature.

Q11: What antioxidant properties have been associated with this compound derivatives, and which compounds have shown the most promising activity?

A11: Studies investigating the antioxidant potential of compounds isolated from Carthamus tinctorius have identified several this compound derivatives, including 8Z-decaene-4,6-diyne-1-O-β-D-glucopyranoside and this compound-1-O-β-D-glucopyranoside, as possessing notable radical scavenging abilities []. These compounds exhibited activity in DPPH assays, suggesting their potential to neutralize harmful free radicals.

Q12: Have any studies explored the conformational changes of water-soluble this compound-based polymers?

A12: Yes, the conformational transition of the potassium salt of poly[this compound-1,10-diol bis([carboxymethyl]urethane)], a water-soluble polydiacetylene, has been investigated []. By employing techniques such as visible absorption spectroscopy, potentiometric titration, and viscosity measurements, researchers have gained insights into how this polymer's conformation changes in aqueous solutions under varying conditions.

Q13: Are there any known instances of this compound derivatives exhibiting cytotoxic activity?

A13: Yes, repandiol, a diepoxide derivative of this compound, has been isolated from the mushrooms Hydnum repandum and H. repandum var. album and found to possess potent cytotoxic activity against various tumor cell lines []. The structure of repandiol, elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, highlights the potential of modified this compound scaffolds in developing anticancer agents.

Q14: Have frustrated Lewis pairs been utilized to modify the this compound framework, and if so, what are the outcomes?

A14: Research has demonstrated that frustrated Lewis pairs (FLPs), specifically B(C6F5)3/P(o-tolyl)3 (4a) and B(C6F5)3/P(t)Bu3 (4b), react differently with this compound []. While 4a yields the trans-1,2-addition product, 4b leads to the formation of the trans-1,4-adduct. These findings underscore the potential of FLP chemistry in selectively functionalizing the this compound skeleton, potentially opening up new avenues for creating novel derivatives.

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